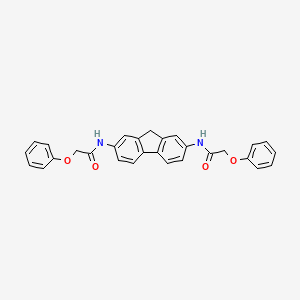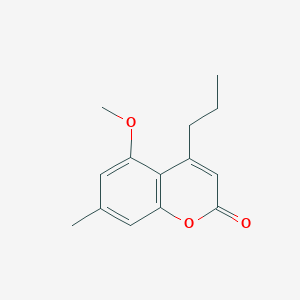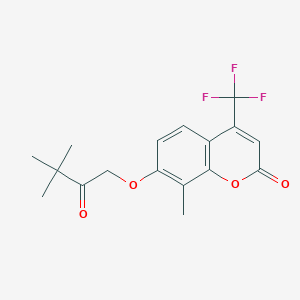
N,N'-9H-fluorene-2,7-diylbis(2-phenoxyacetamide)
Übersicht
Beschreibung
N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide): is an organic compound with a molecular formula of C29H24N2O2. This compound is characterized by its fluorene core, which is substituted at the 2 and 7 positions with phenoxyacetamide groups. The fluorene core imparts rigidity and planarity to the molecule, while the phenoxyacetamide groups contribute to its functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is functionalized at the 2 and 7 positions.
Reaction with Phenoxyacetic Acid: The functionalized fluorene is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bonds: The reaction proceeds through the formation of amide bonds, resulting in the desired product.
Industrial Production Methods: Industrial production of N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the phenoxyacetamide groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) is used as a building block in the synthesis of various organic compounds. Its rigid structure and functional groups make it suitable for the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activities.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) is used in the production of advanced materials, including polymers and coatings. Its stability and functional properties enhance the performance of these materials.
Wirkmechanismus
The mechanism of action of N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) involves its interaction with molecular targets such as proteins and enzymes. The phenoxyacetamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The fluorene core provides a rigid scaffold that enhances binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N,N’-9H-fluorene-2,7-diylbis(2-phenylacetamide): Similar structure but with phenylacetamide groups instead of phenoxyacetamide.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: A fluorene derivative with boronic acid groups, used in organic electronics.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Another fluorene derivative used in the synthesis of organic solar cells.
Uniqueness: N,N’-9H-fluorene-2,7-diylbis(2-phenoxyacetamide) is unique due to its combination of a rigid fluorene core and flexible phenoxyacetamide groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[7-[(2-phenoxyacetyl)amino]-9H-fluoren-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4/c32-28(18-34-24-7-3-1-4-8-24)30-22-11-13-26-20(16-22)15-21-17-23(12-14-27(21)26)31-29(33)19-35-25-9-5-2-6-10-25/h1-14,16-17H,15,18-19H2,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXWNNRPQJZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)C4=C1C=C(C=C4)NC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-benzyl-1-piperidinyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B3668114.png)
![4-Methoxy-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3668118.png)
![3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one](/img/structure/B3668130.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B3668133.png)
![1-[4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B3668138.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-nitrobenzoate](/img/structure/B3668158.png)



![3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668183.png)


![5-[(2,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3668192.png)
![8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3668200.png)
